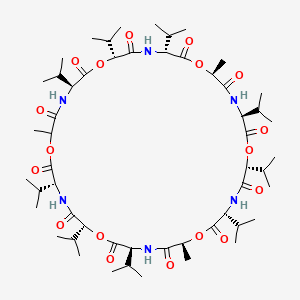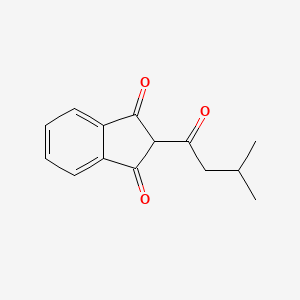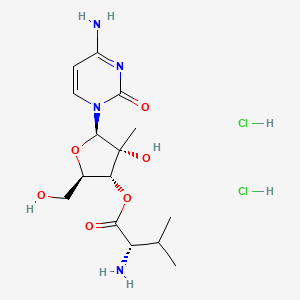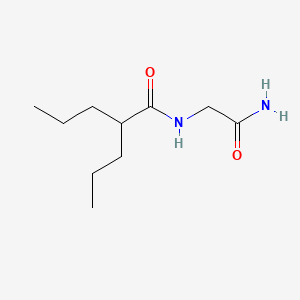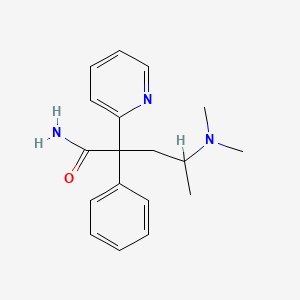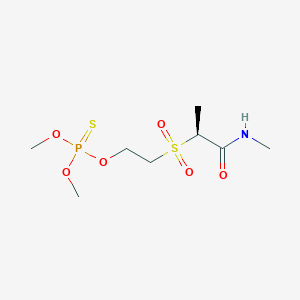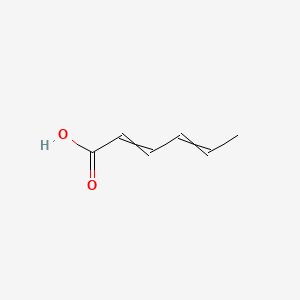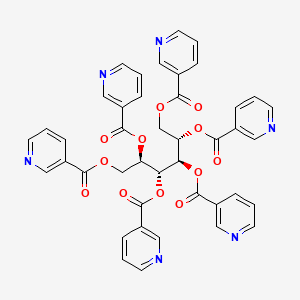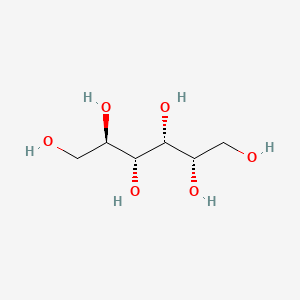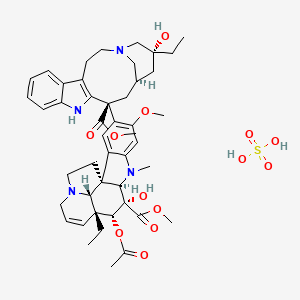
Vinrosidine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinrosidine sulfate is a vinca alkaloid, a class of compounds derived from the periwinkle plant, Catharanthus roseus. Vinca alkaloids are known for their antineoplastic properties, making them valuable in cancer treatment . This compound, specifically, is one of the derivatives isolated from this plant and has shown significant potential in medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vinrosidine sulfate is typically isolated from the periwinkle plant through a series of extraction and purification processes. The plant material is first subjected to solvent extraction, followed by chromatographic techniques to isolate the desired alkaloid . The isolated vinrosidine is then converted to its sulfate form through a reaction with sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Catharanthus roseus, followed by extraction and purification processes similar to those used in laboratory settings. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Vinrosidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Wissenschaftliche Forschungsanwendungen
Vinrosidine sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of vinca alkaloids.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Employed in the development of anticancer drugs due to its ability to inhibit cell division.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical laboratories
Wirkmechanismus
Vinrosidine sulfate exerts its effects primarily by inhibiting mitosis at the metaphase stage. It interacts with tubulin, a protein essential for microtubule formation, thereby preventing the proper assembly of the mitotic spindle. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . Additionally, this compound may interfere with other cellular processes, including amino acid metabolism and calcium transport .
Vergleich Mit ähnlichen Verbindungen
Vinrosidine sulfate is part of a family of vinca alkaloids, which includes vinblastine, vincristine, and vindesine. These compounds share a similar mechanism of action but differ in their chemical structures and therapeutic profiles . For instance:
Vinblastine: Used primarily for treating Hodgkin’s lymphoma and testicular cancer.
Vincristine: Effective against acute lymphoblastic leukemia and various lymphomas.
Vindesine: Employed in the treatment of acute lymphoblastic leukemia and melanoma.
This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic advantages .
Eigenschaften
CAS-Nummer |
18556-44-0 |
|---|---|
Molekularformel |
C46H60N4O13S |
Molekulargewicht |
909.1 g/mol |
IUPAC-Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42+,43+,44+,45-,46-;/m0./s1 |
InChI-Schlüssel |
KDQAABAKXDWYSZ-SDCRJXSCSA-N |
Isomerische SMILES |
CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Kanonische SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Vinrosidine sulfate; Leurosidine sulfate; 36781; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



